Piridina, 3,4-bis(bromometil)-

Descripción general

Descripción

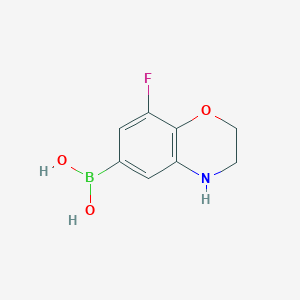

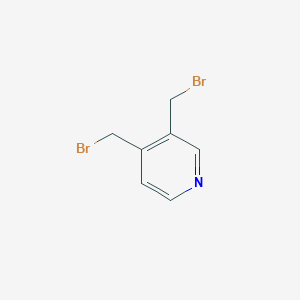

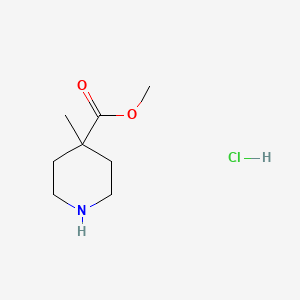

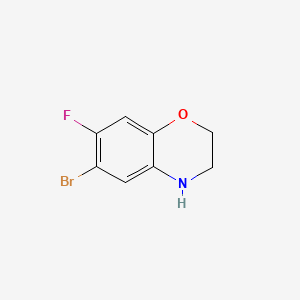

“Pyridine, 3,4-bis(bromomethyl)-” is a chemical compound with the molecular weight of 345.86 . It is a type of substituted pyridine . It is also known as 3,4-bis(bromomethyl)pyridine hydrobromide .

Molecular Structure Analysis

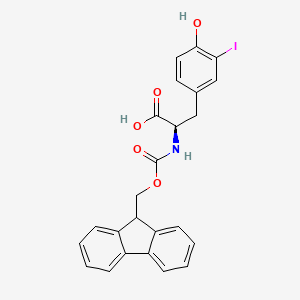

The molecular structure of “Pyridine, 3,4-bis(bromomethyl)-” can be represented by the InChI code:1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H . This indicates that the compound contains a pyridine ring with bromomethyl groups attached at the 3 and 4 positions. Chemical Reactions Analysis

While specific chemical reactions involving “Pyridine, 3,4-bis(bromomethyl)-” are not mentioned in the search results, it is known that bromomethyl pyridines can react with diamines to form corresponding diamines .It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1803611-21-3 .

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

La 3,4-bis(bromometil)piridina es un intermedio versátil en la síntesis de diversos compuestos heterocíclicos. Es particularmente útil en la construcción de pirazolo[3,4-b]piridinas, que son importantes por sus actividades biológicas. Estos compuestos se han explorado por su posible uso en el tratamiento de enfermedades debido a su similitud estructural con las bases púricas .

Investigación biomédica

En la investigación biomédica, los derivados de la 3,4-bis(bromometil)piridina se han estudiado por sus posibles aplicaciones terapéuticas. Han mostrado promesa en el desarrollo de nuevos fármacos con actividades antidiabéticas, antimicobacterianas, antivirales y antitumorales .

Safety and Hazards

Direcciones Futuras

While specific future directions for “Pyridine, 3,4-bis(bromomethyl)-” are not mentioned in the search results, there is ongoing research into the synthesis and applications of bromomethyl-substituted heterocyclic compounds . This suggests that “Pyridine, 3,4-bis(bromomethyl)-” and similar compounds may have potential for further study and application.

Mecanismo De Acción

Target of Action

The primary targets of the compound Pyridine, 3,4-bis(bromomethyl)- are organic groups involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of two organic groups, one being electrophilic and the other nucleophilic . The electrophilic organic groups undergo oxidative addition with palladium, forming a new Pd–C bond .

Mode of Action

Pyridine, 3,4-bis(bromomethyl)- interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The action of Pyridine, 3,4-bis(bromomethyl)- primarily affects the Suzuki–Miyaura coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .

Result of Action

The molecular and cellular effects of Pyridine, 3,4-bis(bromomethyl)-'s action are primarily seen in the formation of new carbon–carbon bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of Pyridine, 3,4-bis(bromomethyl)- can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environmental conditions.

Propiedades

IUPAC Name |

3,4-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMPRMRIFWGAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)